molecular formula C15H21ClN2O4S B13904944 benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride

benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride

Cat. No.: B13904944
M. Wt: 360.9 g/mol
InChI Key: ZWHFDHMJIQDZGZ-DTPOWOMPSA-N
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Description

Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrido[3,4-b][1,4]thiazine ring system, which is fused with a benzyl group and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride typically involves the annulation of the pyrido ring to the thiazine ring. This can be achieved through various synthetic routes, including the use of pyrazole derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are usually carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as topoisomerase II alpha, which is involved in DNA replication and cell division. This inhibition can lead to the disruption of cancer cell proliferation. Additionally, the compound may interact with signaling pathways, such as the Hedgehog (Hh) signaling cascade, which plays a role in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride stands out due to its unique combination of a pyrido[3,4-b][1,4]thiazine ring system with a benzyl group and a carboxylate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9 g/mol

IUPAC Name

benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride

InChI

InChI=1S/C15H20N2O4S.ClH/c18-15(21-11-12-4-2-1-3-5-12)17-8-6-13-14(10-17)22(19,20)9-7-16-13;/h1-5,13-14,16H,6-11H2;1H/t13-,14-;/m1./s1

InChI Key

ZWHFDHMJIQDZGZ-DTPOWOMPSA-N

Isomeric SMILES

C1CN(C[C@@H]2[C@@H]1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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